N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide
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Overview
Description
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide typically involves the reaction of 4,6-dimethylquinazoline with an appropriate amine and phenylacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the quinazoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Scientific Research Applications
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar functional group but different core structure, used in antimicrobial and anticancer research.
Uniqueness
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide is unique due to its specific quinazoline core and the presence of both amino and phenylacetamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C19H19N5O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H19N5O/c1-12-8-9-16-15(10-12)13(2)21-19(22-16)24-18(20)23-17(25)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H3,20,21,22,23,24,25) |
InChI Key |
KVKSMHRGQITYRC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1)/N=C(/N)\NC(=O)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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